molecular formula C24H34O5 B587628 6-Hydroxymedroxyprogesterone acetate CAS No. 984-47-4

6-Hydroxymedroxyprogesterone acetate

Cat. No.: B587628
CAS No.: 984-47-4
M. Wt: 402.531
InChI Key: BIIFPBLHBAQCTJ-MCLNPTNPSA-N
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Description

6-Hydroxymedroxyprogesterone acetate is a synthetic derivative of medroxyprogesterone acetate, a progestin hormone used in various medical applications. This compound is known for its role in hormonal therapies and contraceptive methods.

Mechanism of Action

Target of Action

6-Hydroxymedroxyprogesterone acetate, also known as UNII-8JEH3A9N1W, is a synthetic analog of the steroidal hormone progesterone . Its primary targets are the progesterone receptors, androgen receptors, and glucocorticoid receptors . These receptors play crucial roles in various physiological functions such as reproduction, blood salt balance, maintenance of secondary sexual characteristics, response to stress, neuronal function, and various metabolic processes .

Mode of Action

This compound transforms a proliferative endometrium into a secretory endometrium . When administered with conjugated estrogens, it reduces the incidence of endometrial hyperplasia and risk of adenocarcinoma . It also inhibits secretion of pituitary gonadotropins, which prevents follicular maturation and ovulation and causes endometrial thinning .

Biochemical Pathways

The compound’s action on the progesterone, androgen, and glucocorticoid receptors influences various biochemical pathways. For instance, it affects the menstrual cycle by transforming the endometrium, and it also impacts the hypothalamic-pituitary-gonadal axis by inhibiting the secretion of pituitary gonadotropins .

Pharmacokinetics

Studies on medroxyprogesterone acetate, a related compound, suggest that it is well-absorbed and undergoes extensive metabolism in the liver . It has been observed that no ovulations were seen for up to 7 months after a single injection of 150 or 300 mg of medroxyprogesterone acetate .

Result of Action

The molecular and cellular effects of this compound’s action include the transformation of the endometrium, inhibition of pituitary gonadotropin secretion, and prevention of follicular maturation and ovulation . These effects contribute to its use as a contraceptive agent and in the treatment of conditions like endometriosis .

Biochemical Analysis

Biochemical Properties

It is known that this compound is metabolized by the Cytochrome P450 enzyme, specifically CYP3A4 . This interaction suggests that 6-Hydroxymedroxyprogesterone acetate may play a role in various biochemical reactions involving this enzyme.

Cellular Effects

It is known that similar compounds, such as medroxyprogesterone acetate, have been used to treat sexually driven behavior problems in animals . This suggests that this compound may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that this compound is metabolized by the Cytochrome P450 enzyme, specifically CYP3A4 . This suggests that this compound may interact with this enzyme, potentially leading to changes in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

Similar compounds, such as medroxyprogesterone acetate, have been shown to have a low oral bioavailability due to extensive metabolism . This suggests that the effects of this compound may change over time in laboratory settings, potentially due to degradation or other factors.

Dosage Effects in Animal Models

Similar compounds, such as medroxyprogesterone acetate, have been used to treat sexually driven behavior problems in animals . This suggests that different dosages of this compound may have varying effects in animal models.

Metabolic Pathways

It is known that this compound is metabolized by the Cytochrome P450 enzyme, specifically CYP3A4 . This suggests that this compound may be involved in metabolic pathways involving this enzyme.

Transport and Distribution

Similar compounds, such as medroxyprogesterone acetate, have been shown to have a low oral bioavailability due to extensive metabolism . This suggests that the transport and distribution of this compound may be influenced by metabolic processes.

Subcellular Localization

It is known that this compound is metabolized by the Cytochrome P450 enzyme, specifically CYP3A4 . This suggests that this compound may be localized in the endoplasmic reticulum, where this enzyme is typically found.

Preparation Methods

The synthesis of 6-Hydroxymedroxyprogesterone acetate involves several steps, starting from medroxyprogesterone acetate. The process typically includes hydroxylation reactions, where specific hydroxyl groups are introduced into the medroxyprogesterone acetate molecule. Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control .

Chemical Reactions Analysis

6-Hydroxymedroxyprogesterone acetate undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include various hydroxylated and alkylated derivatives of the original compound .

Scientific Research Applications

Comparison with Similar Compounds

6-Hydroxymedroxyprogesterone acetate can be compared with other similar compounds, such as:

    Medroxyprogesterone acetate: The parent compound, widely used in hormonal therapies and contraceptives.

    Hydroxyprogesterone caproate: Another progestin used in the prevention of preterm birth.

    Megestrol acetate: Used in the treatment of anorexia, cachexia, and breast cancer.

The uniqueness of this compound lies in its specific hydroxylation pattern, which can influence its biological activity and pharmacokinetic properties .

Properties

IUPAC Name

[(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6-hydroxy-6,10,13-trimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-14(25)24(29-15(2)26)11-8-19-17-13-23(5,28)20-12-16(27)6-9-21(20,3)18(17)7-10-22(19,24)4/h12,17-19,28H,6-11,13H2,1-5H3/t17-,18+,19+,21-,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIFPBLHBAQCTJ-MCLNPTNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)(C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@](C4=CC(=O)CC[C@]34C)(C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50243566
Record name 6-Hydroxymedroxyprogesterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

984-47-4
Record name 6-Hydroxymedroxyprogesterone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000984474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxymedroxyprogesterone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDROXYMEDROXYPROGESTERONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JEH3A9N1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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